molecular formula C24H27N5O3 B12177929 N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12177929
M. Wt: 433.5 g/mol
InChI Key: MJLRFBIPQWBLCR-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a piperazine ring, a pyridazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a halogenated benzene derivative with a methoxy group.

    Formation of the Pyridazine Ring: This can be synthesized through the reaction of hydrazine with a diketone.

    Coupling Reactions: The final step involves coupling the piperazine and pyridazine rings with the benzyl group and the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the pyridazine ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-benzyl-2-(3-(4-(4-ethoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature can enhance its solubility, bioavailability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-benzyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H27N5O3/c1-32-21-9-7-20(8-10-21)27-13-15-28(16-14-27)22-11-12-24(31)29(26-22)18-23(30)25-17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,25,30)

InChI Key

MJLRFBIPQWBLCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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